N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-6-7-11-5-4-9-8-2-3-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQJTLKQOVMZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306699-64-8 | |
| Record name | N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine involves several steps. One common method includes the reaction of cyclopropanamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Information
- Molecular Formula : C₈H₁₇NO₂
- SMILES : COCCOCCNC1CC1
- InChI : InChI=1S/C8H17NO2/c1-10-6-7-11-5-4-9-8-2-3-8/h8-9H,2-7H₂,1H₃
Research into N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine has highlighted several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported at around 256 µg/mL.
- Cytotoxicity : Investigations have shown that this compound may selectively inhibit the growth of cancer cell lines. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against various human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial to disease progression. Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, relevant in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC₅₀ values in the low micromolar range, suggesting potential development into anticancer agents. The mechanism of action is hypothesized to involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.
Applications in Medicinal Chemistry
This compound may serve as a lead compound in drug discovery due to its diverse biological activities. Its structural attributes allow for modifications that could enhance its efficacy and selectivity against targeted diseases.
- Drug Development : Given its potential as an antimicrobial and cytotoxic agent, this compound could be developed into therapeutic agents for treating infections and cancers.
- Pharmacological Studies : Further research is needed to explore its mechanism of action, bioavailability, and pharmacokinetic properties to evaluate its suitability for clinical applications.
- Chemical Synthesis : The compound's unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopropanamine Derivatives
Key Structural and Functional Differences
Electron Effects: The 4-nitrophenoxy derivative (C₁₁H₁₄N₂O₃) exhibits strong electron-withdrawing effects due to the nitro group, which may reduce the nucleophilicity of the amine compared to the methoxyethoxy analog . In contrast, the methoxyethoxy group in the target compound is electron-donating, enhancing amine reactivity in alkylation or acylation reactions.
Halogenated analogs (e.g., bromo/fluoro in C₁₁H₁₃BrFNO) are precursors for Suzuki-Miyaura coupling, enabling diversification into bioactive molecules .
Steric Considerations :
- The benzyl group in 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine introduces steric hindrance, which may limit rotational freedom and alter binding affinity in receptor-ligand interactions .
Synthetic Utility: N-(2-Methoxyethyl)methylamine (C₄H₁₁NO) serves as a simpler building block for surfactants or drug delivery systems, lacking the cyclopropane ring’s synthetic complexity .
Biological Activity
N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine is a compound with notable biological activity, primarily explored for its potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₇NO₂
- Molecular Weight : 159.23 g/mol
- CAS Number : 1306699-64-8
The compound features a cyclopropanamine core linked to an ethoxyethyl side chain, which contributes to its unique chemical reactivity and biological interactions.
This compound exhibits its biological effects through interactions with various molecular targets. These include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It can bind to receptors, influencing their activity and altering physiological responses. This mechanism is particularly relevant in the context of neurological and metabolic disorders.
Biological Activities
Research indicates several key areas where this compound demonstrates biological activity:
- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Cancer Therapeutics : Preliminary findings indicate that it may inhibit lysine-specific demethylase-1 (LSD1), an enzyme associated with cancer progression and metastasis. This suggests potential applications in oncology .
- Muscarinic Receptor Agonism : Some studies have explored its activity as a muscarinic receptor agonist, which could have implications for cognitive enhancement and treatment of conditions like schizophrenia .
Table 1: Summary of Biological Activities
Experimental Data
In vitro assays have demonstrated that this compound can effectively reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent. For example, a study reported a dose-dependent decrease in viability of breast cancer cells treated with the compound, indicating its cytotoxic effects on malignant cells .
Q & A
Q. What are the optimized synthetic routes for N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves a nucleophilic substitution or coupling reaction between cyclopropanamine and a methoxyethoxyethyl halide (e.g., chloride or bromide). Key steps include:
- Catalyst Selection: Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction rates .
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction speed and byproduct formation .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~188.1) .
- Infrared (IR) Spectroscopy: Stretching vibrations for amine (N-H, ~3300 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Dose-Response Studies: Perform IC50/EC50 assays across multiple concentrations (e.g., 1 nM–100 µM) to clarify potency discrepancies .
- Target Selectivity Profiling: Use radioligand binding assays (e.g., serotonin 5-HT2A vs. dopamine D2 receptors) to differentiate off-target effects .
- Metabolite Analysis: LC-MS/MS identifies active metabolites that may contribute to observed contradictions .
Q. How does the methoxyethoxyethyl moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Assessment: Measure logP values (e.g., shake-flask method) to correlate substituent effects with membrane permeability .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated oxidation of the methoxyethoxy chain .
- Plasma Protein Binding: Equilibrium dialysis quantifies unbound fraction, critical for bioavailability predictions .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in serotonin transporters (SERT) or monoamine oxidases (MAO) .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
- QSAR Modeling: Develop regression models linking substituent electronegativity (e.g., Hammett σ values) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
